N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 3-pyridinecarboxylic acid hydrazide with methyl isothiocyanate under acidic conditions to form the intermediate 5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or proteins involved in the growth and proliferation of pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(3-pyridinyl)acetamide
- N-Methyl-1-(3-pyridinyl)-1-propanamine
- N-[(6-Chloro-3-pyridinyl)methyl]acetamide
Uniqueness
N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it potentially more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C10H10N4OS |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-methyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N4OS/c1-7(15)14(2)10-13-12-9(16-10)8-4-3-5-11-6-8/h3-6H,1-2H3 |
InChI Key |
RCFDKQTVFIKMTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NN=C(S1)C2=CN=CC=C2 |
Origin of Product |
United States |
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